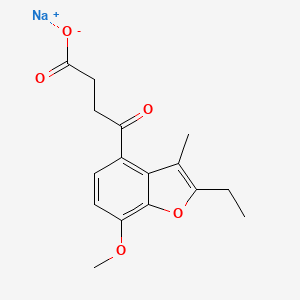
sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate” is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. The starting materials might include 2-ethyl-7-methoxy-3-methylbenzofuran and a suitable butanoate derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethyl groups.
Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.
Substitution: Substitution reactions might occur at various positions on the benzofuran ring or the butanoate chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for various organic syntheses.
Biology
In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate could be investigated as a potential drug candidate, particularly if it shows promising biological activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-ethylbenzofuran, 7-methoxybenzofuran.
Butanoate Derivatives: Compounds like ethyl butanoate, methyl butanoate.
Uniqueness
What sets sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate apart is its specific combination of functional groups and structural features, which might confer unique chemical and biological properties.
Properties
CAS No. |
73698-61-0 |
|---|---|
Molecular Formula |
C16H17NaO5 |
Molecular Weight |
312.29 g/mol |
IUPAC Name |
sodium;4-(2-ethyl-7-methoxy-3-methyl-1-benzofuran-4-yl)-4-oxobutanoate |
InChI |
InChI=1S/C16H18O5.Na/c1-4-12-9(2)15-10(11(17)6-8-14(18)19)5-7-13(20-3)16(15)21-12;/h5,7H,4,6,8H2,1-3H3,(H,18,19);/q;+1/p-1 |
InChI Key |
PYQPVQCPVUFSKA-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C2=C(C=CC(=C2O1)OC)C(=O)CCC(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


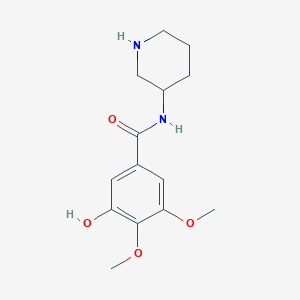
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
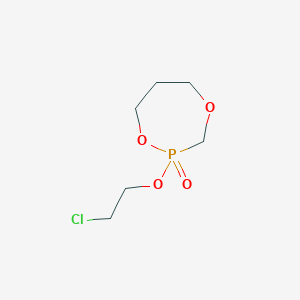


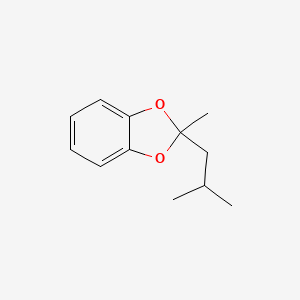
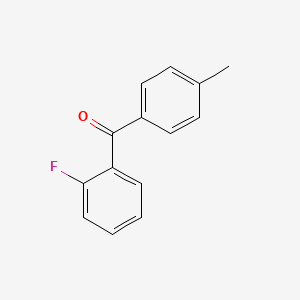
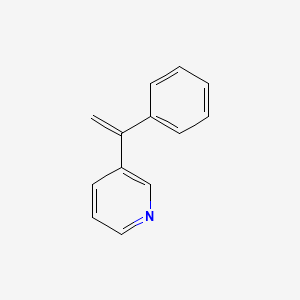
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
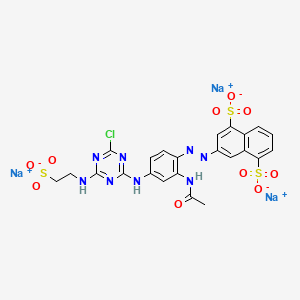

![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)


